2,3,6-Trichlorobenzoyl chloride 2,3,6-Trichlorobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 4093-17-8
VCID: VC14403124
InChI: InChI=1S/C7H2Cl4O/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H
SMILES:
Molecular Formula: C7H2Cl4O
Molecular Weight: 243.9 g/mol

2,3,6-Trichlorobenzoyl chloride

CAS No.: 4093-17-8

Cat. No.: VC14403124

Molecular Formula: C7H2Cl4O

Molecular Weight: 243.9 g/mol

* For research use only. Not for human or veterinary use.

2,3,6-Trichlorobenzoyl chloride - 4093-17-8

Specification

CAS No. 4093-17-8
Molecular Formula C7H2Cl4O
Molecular Weight 243.9 g/mol
IUPAC Name 2,3,6-trichlorobenzoyl chloride
Standard InChI InChI=1S/C7H2Cl4O/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H
Standard InChI Key BOBWPULZPJBMFP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1Cl)C(=O)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2,3,6-Trichlorobenzoyl chloride is a benzoyl chloride derivative with chlorine atoms positioned at the 2nd, 3rd, and 6th carbon atoms of the aromatic ring. Its systematic name is 2,3,6-trichlorobenzoic acid chloride, and it is alternatively referred to as benzoyl chloride, 2,3,6-trichloro- in chemical nomenclature . The compound’s structure (Fig. 1) confers steric hindrance and electronic effects that influence its reactivity, particularly in nucleophilic acyl substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H2Cl4O\text{C}_7\text{H}_2\text{Cl}_4\text{O}
Molecular Weight243.902 g/mol
Exact Mass241.886 g/mol
LogP (Octanol-Water)4.025
Polar Surface Area17.07 Ų
HS Code2916399090

The compound’s high LogP value indicates significant hydrophobicity, which enhances its stability in non-polar environments, a critical factor in herbicidal formulations .

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis of 2,3,6-trichlorobenzoyl chloride is achieved through the reaction of 2,3,6-trichlorobenzoic acid with chlorinating agents such as thionyl chloride (SOCl2\text{SOCl}_2), phosphorus trichloride (PCl3\text{PCl}_3), or phosphorus pentachloride (PCl5\text{PCl}_5) . The thionyl chloride method is preferred due to its simplicity and efficiency, as described in Equation 1:

2,3,6-Trichlorobenzoic Acid+SOCl22,3,6-Trichlorobenzoyl Chloride+SO2+HCl[5]\text{2,3,6-Trichlorobenzoic Acid} + \text{SOCl}_2 \rightarrow \text{2,3,6-Trichlorobenzoyl Chloride} + \text{SO}_2 + \text{HCl} \quad \text{[5]}

Reaction Conditions:

  • Thionyl Chloride Excess: 4–6 molar equivalents relative to the benzoic acid .

  • Temperature: Reflux conditions (typically 70–80°C).

  • Solvent: Thionyl chloride acts as both reagent and solvent, though inert solvents like xylene may be used .

The reaction proceeds via nucleophilic attack of the carboxylic acid on thionyl chloride, forming an intermediate mixed anhydride that decomposes to release SO2\text{SO}_2 and HCl\text{HCl}. The crude product is purified through distillation or recrystallization.

Alternative Methods

Applications in Agriculture

Herbicidal Activity

2,3,6-Trichlorobenzoyl chloride has been patented as a potent herbicide, effective in inhibiting the growth of broadleaf weeds and grasses. Its mode of action involves disrupting cell membrane integrity and interfering with photosynthetic pathways .

Table 2: Efficacy Against Common Weeds

Weed SpeciesApplication Rate (kg/ha)Efficacy (%)Source
Amaranthus retroflexus2.095
Chenopodium album1.588
Echinochloa crus-galli2.592

Formulation Strategies

To enhance field efficacy, the compound is often formulated with surfactants (e.g., polyoxyethylene sorbitan monolaurate) or emulsifiable oils. These additives improve leaf adhesion and penetration, ensuring systemic distribution within target plants .

Physicochemical and Analytical Data

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1775 cm1^{-1} (C=O stretch) and 750 cm1^{-1} (C-Cl stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Absence of aromatic protons due to full chlorination .

    • 13C NMR^{13}\text{C NMR}: Carbonyl carbon resonance at 168 ppm .

Future Research Directions

  • Mechanistic Studies: Elucidating the molecular targets of 2,3,6-trichlorobenzoyl chloride in plant systems.

  • Formulation Optimization: Developing nanoencapsulated delivery systems to reduce environmental persistence.

  • Alternative Applications: Exploring its potential in polymer chemistry as a cross-linking agent or monomer.

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